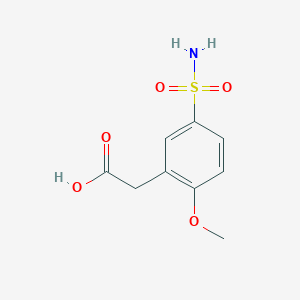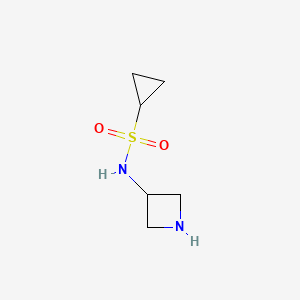
2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,3-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. The compound also features a difluorophenyl group, which contributes to its unique chemical properties.
準備方法
The synthesis of 2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a difluorophenyl-containing precursor with a boron-containing reagent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a difluorophenyl halide reacts with a boronic ester under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the design and synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of boron-containing compounds with biological systems.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of boron-containing drugs
作用機序
The mechanism of action of 2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and difluorophenyl groups. The boron atom can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition studies. The difluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar compounds to 2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boron-containing organic molecules, such as:
2-Chloro-1-(3,4-difluorophenyl)ethanone: This compound also contains a difluorophenyl group but differs in its functional groups and reactivity.
7-[(1S,2S)-2-[2-(2,3-difluorophenyl)ethenyl]-5-oxocyclopentyl]heptanoic acid: Another difluorophenyl-containing compound with distinct structural features and applications.
The uniqueness of 2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a boron-containing dioxaborolane ring and a difluorophenyl group, which imparts specific chemical properties and reactivity that are valuable in various scientific and industrial applications.
特性
分子式 |
C14H17BF2O2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
2-[(E)-2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)9-8-10-6-5-7-11(16)12(10)17/h5-9H,1-4H3/b9-8+ |
InChIキー |
AZHIQKVRUMEFEN-CMDGGOBGSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)F)F |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)




